molecular formula C14H11ClN4OS2 B2912175 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 114460-81-0

2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B2912175
CAS No.: 114460-81-0
M. Wt: 350.84
InChI Key: LBRQLJNIKZQBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The 4-chlorophenyl, oxoethyl, thio, and methylthio groups are introduced through various substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions such as temperature and pH.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of high-throughput screening: to identify the most efficient catalysts and reaction conditions.

    Scale-up processes: to transition from laboratory-scale synthesis to industrial-scale production.

    Purification techniques: such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile would depend on its specific interactions with biological targets. This could involve:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interference with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulation of cellular processes: Influencing cell signaling, growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrimidine-5-carbonitrile: Lacks the methylthio group.

    2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine: Lacks the carbonitrile group.

    2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

Uniqueness

The presence of specific functional groups such as the 4-chlorophenyl, oxoethyl, thio, and methylthio groups, along with the carbonitrile moiety, gives 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile unique chemical and biological properties. These properties can be exploited for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

2-amino-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS2/c1-21-12-10(6-16)13(19-14(17)18-12)22-7-11(20)8-2-4-9(15)5-3-8/h2-5H,7H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRQLJNIKZQBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.